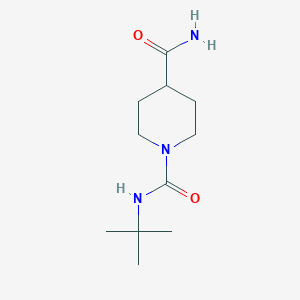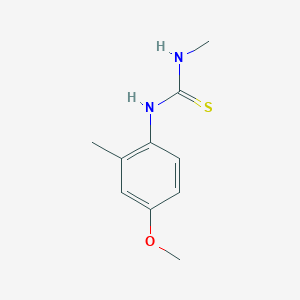![molecular formula C18H15N3O3 B5779023 N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide](/img/structure/B5779023.png)
N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide, also known as BCA, is a synthetic compound that has gained significant attention in the scientific community for its potential as a therapeutic agent. BCA belongs to the class of compounds known as cyanoacrylamides, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties.
Mécanisme D'action
The mechanism of action of N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and cancer progression. N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins, which are important in cancer invasion and metastasis.
Biochemical and Physiological Effects
N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, which are known to play a role in inflammation and disease progression. N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important in preventing cancer growth and progression. Additionally, N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide has been shown to have antibacterial activity against a wide range of bacteria, including MRSA.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide in lab experiments is that it is a relatively simple compound to synthesize, making it easily accessible for researchers. Additionally, N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide has been extensively studied for its potential as a therapeutic agent, which means that there is a wealth of information available on its properties and potential applications. However, one limitation of using N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Orientations Futures
There are several future directions for research on N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide. One area of interest is the development of N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide-based therapies for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide-based therapies for cancer, particularly in combination with other anti-cancer agents. Additionally, there is potential for the use of N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide as an antibacterial agent, particularly in the treatment of antibiotic-resistant infections. Further research is needed to fully understand the mechanism of action of N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide and its potential applications in the treatment of disease.
Méthodes De Synthèse
The synthesis of N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide involves the reaction of benzylamine with 2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate amide, which is then dehydrated to form the final product, N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide. The synthesis of N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide is a relatively simple process and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide has been extensively studied for its potential as a therapeutic agent. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide has shown antibacterial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
(1E)-2-(benzylamino)-2-oxo-N-phenacyloxyethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c19-11-16(18(23)20-12-14-7-3-1-4-8-14)21-24-13-17(22)15-9-5-2-6-10-15/h1-10H,12-13H2,(H,20,23)/b21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEAZQPZKYJYJE-LTGZKZEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=NOCC(=O)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=N/OCC(=O)C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanimidoyl cyanide, 2-oxo-N-(2-oxo-2-phenylethoxy)-2-[(phenylmethyl)amino]- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778957.png)


![ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5778973.png)



![N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5779005.png)



![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5779029.png)